molecular formula C14H22N2O2 B7955538 1-(4-Amino-3-isopropoxyphenyl)piperidin-4-OL

1-(4-Amino-3-isopropoxyphenyl)piperidin-4-OL

Cat. No.: B7955538
M. Wt: 250.34 g/mol
InChI Key: HKEZCAVJJIMEJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of 1-(4-Amino-3-isopropoxyphenyl)piperidin-4-OL involves several steps. One common synthetic route includes the reaction of 4-Amino-3-isopropoxybenzaldehyde with piperidine in the presence of a reducing agent to form the desired product . The reaction conditions typically involve moderate temperatures and the use of solvents such as ethanol or methanol. Industrial production methods may involve optimization of these conditions to enhance yield and purity .

Mechanism of Action

The mechanism of action of 1-(4-Amino-3-isopropoxyphenyl)piperidin-4-OL involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects . The pathways involved may include signal transduction pathways, neurotransmitter release, and enzyme inhibition .

Comparison with Similar Compounds

1-(4-Amino-3-isopropoxyphenyl)piperidin-4-OL can be compared with other piperidine derivatives, such as:

Properties

IUPAC Name

1-(4-amino-3-propan-2-yloxyphenyl)piperidin-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O2/c1-10(2)18-14-9-11(3-4-13(14)15)16-7-5-12(17)6-8-16/h3-4,9-10,12,17H,5-8,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKEZCAVJJIMEJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=CC(=C1)N2CCC(CC2)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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